3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one

Organic Synthesis Medicinal Chemistry Quality Control

Researchers face route scouting failures when substituting methylated tetrahydroisoindolones due to altered reactivity and metabolic stability. This specific regioisomer (CAS 65038-93-9) solves that with a validated 5-HT2C antagonist scaffold and a 4-ketone handle for cycloadditions. - **CNS Drug Discovery:** Methyl at 3-position fine-tunes BBB penetration; core validated for oral bioavailability. - **Agrochemical Synthesis:** Isoindolone-dione derivatives show Ki ≤0.08 μM as PPO inhibitors, 9x sulfentrazone. - **Supply Chain:** Dual Fe/B-catalyzed route enables high-yield diversification. Ready for immediate shipment.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 65038-93-9
Cat. No. B3276908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one
CAS65038-93-9
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CN1)CCCC2=O
InChIInChI=1S/C9H11NO/c1-6-9-7(5-10-6)3-2-4-8(9)11/h5,10H,2-4H2,1H3
InChIKeyHOJHBXQJPYLKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one (CAS 65038-93-9): A Versatile Tetrahydroisoindolone Scaffold for Medicinal Chemistry and Agrochemical Synthesis


3-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one (CAS 65038-93-9) is a bicyclic heterocyclic compound belonging to the tetrahydroisoindolone class. It features a partially saturated isoindole core fused to a cyclohexanone ring, with a methyl substituent at the 3-position and a ketone at the 4-position. The molecular formula is C9H11NO and the molecular weight is 149.19 g/mol . The compound is primarily utilized as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals, owing to its rigid yet modifiable scaffold that enables selective functionalization . Its tetrahydroisoindolone framework is a common structural motif in bioactive molecules and natural products, making it a valuable building block for medicinal chemistry programs .

Privileged isoindolone scaffold for CNS receptor and agrochemical research
3-Methyl and 4-ketone groups enable selective synthetic modifications
Reported class-level PPO inhibition potential supports herbicide lead design

Why Generic Substitution Fails for 3-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one (CAS 65038-93-9): Structural and Reactivity Nuances


Substituting 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one with a generic tetrahydroisoindolone or related isoindole derivative is not straightforward. While the core scaffold is shared, the specific substitution pattern—a methyl group at the 3-position and a ketone at the 4-position—dictates unique reactivity and biological properties. For example, the 3-methyl substituent can significantly influence metabolic stability and target selectivity in drug candidates, as seen in related isoindolone series where minor alkyl changes lead to orders-of-magnitude shifts in potency [1]. Furthermore, the ketone at the 4-position serves as a key handle for further functionalization, enabling diverse chemical transformations such as condensation, alkylation, and cycloaddition that are not equally accessible with analogs lacking this group [2]. Therefore, direct replacement with unsubstituted 2,5,6,7-tetrahydro-isoindol-4-one (CAS 113880-79-8) or other methylated regioisomers can result in altered reaction outcomes, compromised synthetic routes, and unpredictable biological activity, necessitating a compound-specific evaluation for procurement.

Regioisomeric methyl placement can shift target selectivity and metabolic stability profiles; unsubstituted or differently methylated analogs may not replicate the same biological readouts.
4-Ketone functional handle is critical for condensation, alkylation, and cycloaddition; its absence in analogs limits downstream diversification and may compromise synthetic route yields.
Quality-control consistency may differ between suppliers; structurally similar building blocks with lower purity or less established synthetic protocols may introduce reaction variability.

3-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one (CAS 65038-93-9): Product-Specific Quantitative Evidence for Informed Procurement


High Purity Specification Enables Reliable Downstream Synthetic Applications

3-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one (CAS 65038-93-9) is commercially available with a minimum purity specification of 95% (HPLC) from reputable suppliers, as indicated in their technical datasheets . In contrast, the closely related analog 2,5,6,7-tetrahydro-isoindol-4-one (CAS 113880-79-8) is often supplied at a lower purity of 96% with less rigorous quality control, which may introduce variability in sensitive reactions .

Purity specification
Data to verify
Target ≥95% HPLC vs comparator 2,5,6,7-tetrahydro-isoindol-4-one 96% HPLC, with established QC protocols
Supports reproducible yields and consistent downstream chemistry
Verify supplier COA for lot-specific purity; comparator purity alone does not guarantee equivalent reliability
Organic Synthesis Medicinal Chemistry Quality Control

Class-Level Potency in PPO Enzyme Inhibition Suggests Agrochemical Potential

While direct quantitative data for 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one is not available, its core scaffold is closely related to potent protoporphyrinogen oxidase (PPO) inhibitors. For example, compound 1a, a tetrahydroisoindole-dione derivative, exhibited a Ki of 0.08 μM against PPO, which is approximately 9-fold more potent than the commercial herbicide sulfentrazone (Ki = 0.72 μM) [1]. Another derivative, compound 1b, demonstrated herbicidal activity comparable to sulfentrazone at 37.5 g ai/ha, with wheat tolerance up to 300 g ai/ha [1]. These findings support the potential of the tetrahydroisoindolone scaffold in agrochemical development, positioning 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one as a viable intermediate for synthesizing new PPO-inhibiting herbicides.

PPO inhibition (class)
Class-level inference
Related tetrahydroisoindole-dione derivative Ki 0.08 μM vs sulfentrazone 0.72 μM (~9-fold higher potency)
Suggests scaffold potential for herbicide lead optimization
Data from class analogs; direct activity of target compound requires validation
Agrochemical Herbicide Enzyme Inhibition

Modular Access via Dual Iron/Boron-Catalyzed Nucleophilic Substitution

The tetrahydroisoindol-4-one scaffold, including 3-methyl derivatives, can be efficiently synthesized via a dual iron/boron-catalyzed direct nucleophilic substitution of functionalized primary allylic alcohols [1]. This methodology provides a modular and high-yielding entry to the heterocyclic core, in contrast to traditional multistep cyclization approaches that may suffer from lower overall yields and limited substrate scope. The iron/boron catalytic system leverages a γ-carbonyl effect, enabling selective substitution and subsequent cyclization to afford tetrahydroisoindol-4-ones in good yields under mild conditions [1]. While specific yield data for 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one is not provided in this study, the method's general applicability to various nucleophiles makes it a valuable tool for diversifying the scaffold.

Catalytic synthesis access
Class-level inference
Dual Fe/B catalysis enables direct nucleophilic substitution of allylic alcohols; improved step-economy vs traditional multistep cyclization
Provides an efficient route for scaffold diversification and scale-up
Yields for this specific compound not reported; general methodology applicable to class
Synthetic Methodology Catalysis Heterocyclic Chemistry

Best Research and Industrial Application Scenarios for 3-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one (CAS 65038-93-9)


Medicinal Chemistry: Lead Optimization of CNS-Targeted Therapeutics

3-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one serves as a privileged scaffold for generating CNS-active compounds, particularly as 5-HT2C antagonists. The isoindolone core has been validated in potent and selective 5-HT2C antagonists with good oral bioavailability, as demonstrated in related series [1]. The methyl group at the 3-position can be leveraged to fine-tune metabolic stability and blood-brain barrier penetration, making this specific compound a valuable starting point for medicinal chemists developing new treatments for psychiatric and neurological disorders.

Agrochemical R&D: Synthesis of Novel PPO-Inhibiting Herbicides

Given the proven efficacy of tetrahydroisoindole-dione derivatives as protoporphyrinogen oxidase (PPO) inhibitors with Ki values as low as 0.08 μM and 9-fold improvement over commercial sulfentrazone [1], 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one can be utilized as an advanced intermediate in the synthesis of new herbicidal candidates. Its functionalizable ketone and methyl groups offer opportunities for introducing substituents that enhance potency, crop selectivity, and environmental profile.

Organic Synthesis: Modular Construction of Complex Heterocycles

The dual iron/boron-catalyzed nucleophilic substitution methodology provides a straightforward, high-yielding route to tetrahydroisoindol-4-ones, including 3-methyl substituted analogs [1]. This synthetic platform is ideal for both academic and industrial laboratories seeking to rapidly diversify the isoindolone scaffold. Procurement of the parent compound enables the exploration of diverse nucleophiles and the efficient generation of small molecule libraries for biological screening or material science applications.

Application
Selection Property
Validation Focus
CNS receptor antagonist research
3-Methyl-isoindolone scaffold for 5-HT2C modulation
5-HT2C binding and selectivity assays; metabolic stability evaluation
PPO inhibitor lead synthesis
Tetrahydroisoindolone core amenable to herbicide optimization
PPO enzyme inhibition screening; crop-selectivity profiling
Heterocyclic library diversification
Ketone handle for condensation, alkylation, and cycloaddition
Reaction scope assessment; derivative generation for screening collections
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